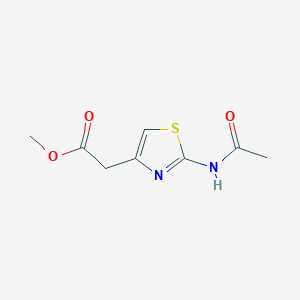

Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate

Cat. No. B3095613

Key on ui cas rn:

126781-71-3

M. Wt: 214.24 g/mol

InChI Key: VMEOHTIMQFJSTA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04954489

Procedure details

Methyl-4-chloroacetoacetate (11.54ml), N-acetylthiourea (11.8g) and 4A molecular sieves (10g) were stirred in dry, distilled dimethylformamide (DMF) (50ml) at 50° C., for 23h. After this time the reaction appeared complete by t.1.c. The mixture was cooled and filtered through a dicalite pad. The residue was washed with DMF and tetrahydrofuran and the resultant filtrates diluted with water. This solution was washed five times with ethyl acetate; the organic washes were combined, dried, filtered and evaporated to give a yellow oil. This was triturated under water whereupon a white precipitate formed. This was cooled to complete and the resultant solid filtered off, washed with cold water and dried to give the desired product (14.63g) as a white crystalline solid, m.p. 122°-123° C. (from ethyl acetate-hexane); υ max (nujol) 3175 (w), 1740, 1655, 1560 and 1543cm-1 ; δ[(CD3)2SO, 60MHz]2.1 (3H, s). 3.6 (3H. s). 3.7 (2 H. s). and 6.9 (1H. s). (Found: C, 44.9; H, 4.7; N, 13.4; S, 15.3. C8H10N2O3S requires: C, 44.9; H, 4.7; N, 13.1; S, 15.0%). The mother liquors were concentrated to low volume and cooled to yield a second crop of the desired material (2.54g) which was slightly less pure by NMR.

[Compound]

Name

4A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:9])[CH2:4][C:5]([CH2:7]Cl)=O.[C:10]([NH:13][C:14]([NH2:16])=[S:15])(=[O:12])[CH3:11]>>[C:10]([NH:13][C:14]1[S:15][CH:7]=[C:5]([CH2:4][C:3]([O:2][CH3:1])=[O:9])[N:16]=1)(=[O:12])[CH3:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.54 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC(=O)CCl)=O

|

|

Name

|

|

|

Quantity

|

11.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC(=S)N

|

[Compound]

|

Name

|

4A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

( 10g )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in dry

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled dimethylformamide (DMF) (50ml) at 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a dicalite pad

|

WASH

|

Type

|

WASH

|

|

Details

|

The residue was washed with DMF and tetrahydrofuran

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resultant filtrates diluted with water

|

WASH

|

Type

|

WASH

|

|

Details

|

This solution was washed five times with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was triturated under water whereupon a white precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resultant solid filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

23 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC=1SC=C(N1)CC(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.63 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |